

What are the physicochemical properties of benzoic acid ammonium salt?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzoic acid ammonium salt

Cat. No.: B157300

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Ammonium Benzoate

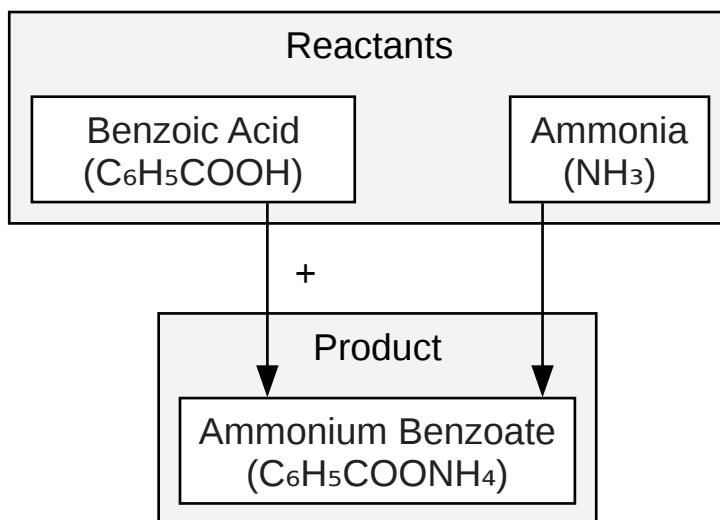
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium benzoate (CAS No: 1863-63-4), the ammonium salt of benzoic acid, is a white, crystalline solid.^{[1][2]} It is formed from the neutralization reaction of benzoic acid, a weak acid, and ammonia, a weak base.^{[3][4]} This compound is utilized in various industrial and technical applications, including as a preservative in cosmetics, adhesives, and rubber latex, a corrosion inhibitor for ferrous metals, and as an analytical reagent.^{[1][5][6]} Its utility is derived from its specific physicochemical properties, which are detailed in this guide.

Physicochemical Properties

The fundamental physicochemical properties of ammonium benzoate are summarized in the table below, providing a quantitative overview of its characteristics.


Table 2.1: Summary of Physicochemical Properties

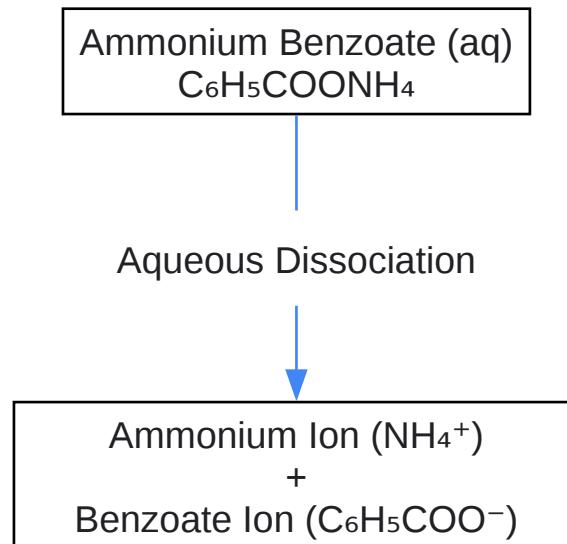
Property	Value	References
IUPAC Name	Azanium benzoate	[2]
Synonyms	Benzoic acid ammonium salt	[1] [7]
CAS Number	1863-63-4	[1] [2] [8]
Molecular Formula	C ₇ H ₉ NO ₂	[3] [8]
Molar Mass	139.15 g/mol	[1] [2] [3]
Appearance	White crystalline solid/powder	[1] [2] [3] [8]
Odor	Odorless or a faint odor of benzoic acid	[2] [7] [9]
Density	1.26 g/cm ³	[1] [3] [10]
Melting Point	192–198 °C (decomposes)	[1] [10] [11]
Boiling Point	Sublimes at 160 °C; Decomposes	[2]
Solubility in Water	21.3 g/100 mL (20 °C) 83 g/100 mL (100 °C)–200 g/L (20 °C)	[3] [12]
Solubility in other solvents	Soluble in methanol and glycerol. Insoluble in diethyl ether.	[1] [3] [7]
pH of Aqueous Solution	6.0 - 7.5 (for a 139.1 g/L solution at 25 °C)	
Crystal Structure	Orthorhombic, Space Group P b c a	[2]

Detailed Property Analysis

Synthesis

Ammonium benzoate is synthesized via the complete neutralization of benzoic acid with ammonia or ammonium hydroxide.[\[1\]](#) The reaction is an exothermic acid-base reaction yielding the ammonium benzoate salt.

[Click to download full resolution via product page](#)


Caption: Synthesis of Ammonium Benzoate from Benzoic Acid and Ammonia.

Solubility

Ammonium benzoate is highly soluble in water, a characteristic attributed to its ionic nature, which allows it to dissociate into ammonium (NH₄⁺) and benzoate (C₆H₅COO⁻) ions.^[8] Its solubility is temperature-dependent, increasing significantly with a rise in temperature.^{[3][8]} For instance, its solubility increases from 21.3 g/100 mL at 20 °C to 83 g/100 mL at 100 °C.^[3] The pH of the solution can also influence solubility.^[8]

Thermal Stability and Decomposition

Ammonium benzoate melts with decomposition in the range of 192-198 °C.^[1] Upon heating, it can sublime at 160 °C.^[2] Thermal gravimetric analysis shows a major mass loss peak around 194.72 °C.^[13] The decomposition can proceed through several pathways, including the loss of ammonia to revert to benzoic acid, or dehydration to form benzamide.^{[3][13]} The compound is stable under normal storage conditions but gradually loses ammonia upon exposure to air.^[7]
^[12]

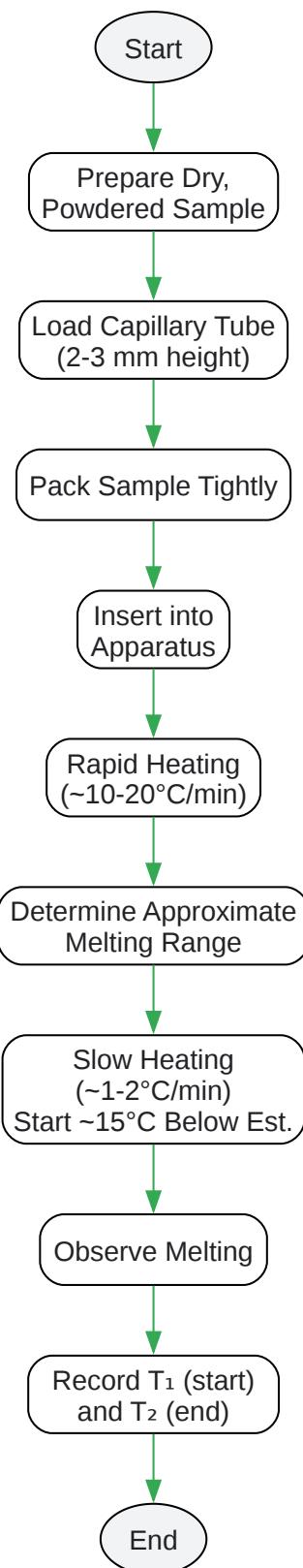
[Click to download full resolution via product page](#)

Caption: Dissociation of Ammonium Benzoate in an aqueous solution.

Experimental Protocols

The following sections provide detailed methodologies for determining key physicochemical properties of ammonium benzoate.

Melting Point Determination (Capillary Method)


The melting point is a crucial indicator of purity. For ammonium benzoate, it is important to note the temperature range of both melting and decomposition.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)[14][15]
- Glass capillary tubes (one end sealed)[14][16]
- Spatula and watch glass
- Mortar and pestle (for sample preparation)

Procedure:

- Sample Preparation: Ensure the ammonium benzoate sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[17]
- Loading the Capillary Tube: Invert the open end of a capillary tube and jab it into the powdered sample on a watch glass. A small amount of solid will enter the tube.[16]
- Packing the Sample: Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[15][16][18]
- Measurement - Rough Estimate: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[15]
- Measurement - Accurate Determination: Prepare a new sample. Set the starting temperature of the apparatus to about 15-20 °C below the estimated melting point.[15][16] Heat at a slow rate of 1-2 °C per minute to allow for thermal equilibrium.[14][15]
- Recording Data: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample becomes liquid.
 - The melting range is T_1 to T_2 . Also, note any color change or gas evolution, which indicates decomposition.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Solubility Determination

Apparatus:

- Beaker or flask
- Stir plate and magnetic stir bar
- Analytical balance
- Graduated cylinder or volumetric flask
- Thermometer or temperature probe

Procedure:

- Solvent Preparation: Measure a known volume of deionized water (e.g., 100 mL) into a beaker. Place the beaker on a stir plate and add a magnetic stir bar.
- Temperature Control: Bring the water to the desired temperature (e.g., 20 °C) and maintain it throughout the experiment.
- Solute Addition: Weigh a known amount of ammonium benzoate. Begin adding small, pre-weighed portions of the ammonium benzoate to the stirring water.
- Dissolution: Allow each portion to dissolve completely before adding the next.
- Reaching Saturation: Continue adding the solute until a small amount of solid remains undissolved even after prolonged stirring (e.g., 30 minutes). This indicates that the solution is saturated.[19]
- Calculation: Record the total mass of ammonium benzoate that was added and successfully dissolved. Calculate the solubility in grams per 100 mL of water.[19]
- Temperature Dependence: Repeat the procedure at different temperatures (e.g., 40 °C, 60 °C) to determine the effect of temperature on solubility.

pKa Determination via Potentiometric Titration

The pH of an ammonium benzoate solution is determined by the hydrolysis of the ammonium (NH_4^+) and benzoate ($\text{C}_6\text{H}_5\text{COO}^-$) ions. The pK_a of the conjugate acid (benzoic acid, $\text{pK}_a \approx 4.2$) and the ammonium ion ($\text{pK}_a \approx 9.25$) govern the equilibrium. A titration can be used to determine these values. To find the pK_a of benzoic acid, one would titrate a solution of benzoic acid with a strong base (e.g., NaOH).

Apparatus:

- pH meter with a combination pH electrode
- Buret
- Beaker
- Stir plate and magnetic stir bar
- Volumetric pipet

Procedure:

- **Sample Preparation:** Accurately weigh a sample of benzoic acid and dissolve it in a known volume of deionized water in a beaker.
- **Titration Setup:** Calibrate the pH meter. Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Fill a buret with a standardized strong base solution (e.g., 0.1 M NaOH).
- **Titration:** Record the initial pH of the benzoic acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the reading to stabilize and record the buret volume and the pH.
- **Equivalence Point:** As the pH begins to change rapidly, add smaller increments of titrant. The point of the steepest pH increase is the equivalence point.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

- pKa Determination: The pKa is the pH at the half-equivalence point.[20] This is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. At this midpoint, the concentration of the weak acid (benzoic acid) equals the concentration of its conjugate base (benzoate), and thus pH = pKa.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMMONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]
- 2. Ammonium Benzoate | C7H6O2.H3N | CID 15830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium benzoate - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Ammonium benzoate - SYNTHETIKA [synthetikaeu.com]
- 6. Ammonium benzoate - TRIGON Chemie [trigon-chemie.com]
- 7. Ammonium Benzoate [drugfuture.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. parchem.com [parchem.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. 1863-63-4 CAS | AMMONIUM BENZOATE | Ammonium Salts | Article No. 01085 [lobachemie.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. libjournals.unca.edu [libjournals.unca.edu]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. westlab.com [westlab.com]
- 18. Determination of Melting Point [wiredchemist.com]

- 19. What is the solubility of Ammonium Benzoate in water? - Blog [dongxinchemical.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [What are the physicochemical properties of benzoic acid ammonium salt?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157300#what-are-the-physicochemical-properties-of-benzoic-acid-ammonium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com